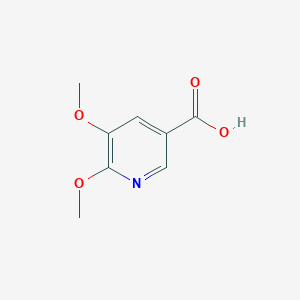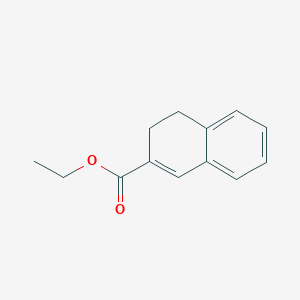
Ethyl 3,4-dihydronaphthalene-2-carboxylate
Descripción general
Descripción
Ethyl 3,4-dihydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H14O2 . It has a molecular weight of 202.25 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3,4-dihydronaphthalene-2-carboxylate is represented by the SMILES notationCCOC(=O)C1=CC2=CC=CC=C2CC1 . This indicates the presence of an ethoxy carbonyl group attached to a dihydronaphthalene ring. Physical And Chemical Properties Analysis
Ethyl 3,4-dihydronaphthalene-2-carboxylate has a melting point of 55.21 °C and a boiling point of 306.9 °C .Aplicaciones Científicas De Investigación
Synthesis of Dihydronaphthofurans
Ethyl 3,4-dihydronaphthalene-2-carboxylate is used in the synthesis of dihydronaphthofurans (DHNs), an important class of arene ring-fused furans . These compounds are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . They also exhibit photochromic properties when exposed to UV or sunlight at room temperature .
Preparation of Ethyl 2,3-Dihydronaphtho[1,2-b]furan-2-carboxylates
This compound is used in the preparation of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylates . The reaction involves the treatment of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in the presence of K2CO3 in refluxing acetone .
Synthesis of Thiophene Derivatives
Ethyl 3,4-dihydronaphthalene-2-carboxylate is used in the synthesis of thiophene derivatives . These derivatives have shown significant antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Hydrogen-Deuterium Exchange Experiments
This compound is used in hydrogen-deuterium exchange experiments . These experiments are crucial in understanding the reaction mechanisms and the nature of the transition states in chemical reactions .
Synthesis of Carboxamides
Ethyl 3,4-dihydronaphthalene-2-carboxylate is used in the synthesis of carboxamides . Carboxamides are important compounds in medicinal chemistry due to their wide range of biological activities .
Synthesis of 4′-Oxospiro[cyclopropane-1,1′(4′ H)-naphthalene]-2-carboxylates
This compound is used in the synthesis of 4′-oxospiro[cyclopropane-1,1′(4′ H)-naphthalene]-2-carboxylates . These compounds have shown potential in various applications due to their unique structural features .
Safety And Hazards
The safety data sheet for Ethyl 3,4-dihydronaphthalene-2-carboxylate suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of exposure, it’s recommended to move the person into fresh air and give artificial respiration if not breathing . Consultation with a physician is advised .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3,4-dihydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWBMIPICBZTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504944 | |
| Record name | Ethyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydronaphthalene-2-carboxylate | |
CAS RN |
100046-58-0 | |
| Record name | Ethyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

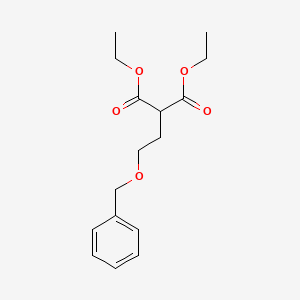
![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)
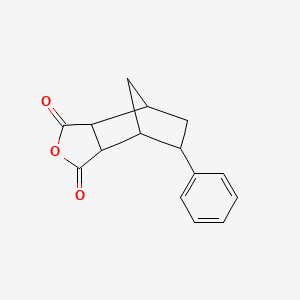

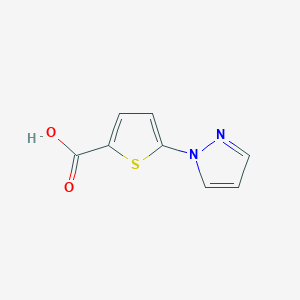


![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)
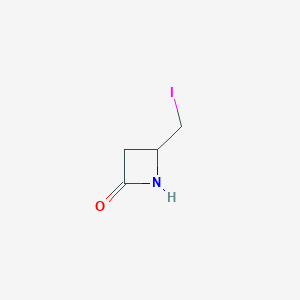
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
